1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester
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Overview
Description
1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a biphenyl core with four carboxylic acid groups and ester functionalities, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester typically involves the esterification of 1,1-Biphenyl-3,3,4,4-tetracarboxylic acid with 2-(2-methyl-1-oxo-2-propenyl)oxyethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted esters .
Scientific Research Applications
1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and drug delivery systems.
Industry: The compound is used in the production of high-performance materials, such as polyimides and other polymers with excellent thermal and mechanical properties
Mechanism of Action
The mechanism of action of 1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further chemical reactions. The biphenyl core provides structural rigidity and stability, making it an ideal scaffold for various applications .
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic dianhydride: This compound is similar in structure but lacks the ester functionalities, making it more suitable for polymerization reactions.
Biphenyl-3,3’,5,5’-tetracarboxylic acid: This compound has a different substitution pattern on the biphenyl core, which can affect its reactivity and applications.
Uniqueness
1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester is unique due to its combination of ester and carboxylic acid functionalities, providing a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
125086-31-9 |
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Molecular Formula |
C21H24N4O4S |
Molecular Weight |
0 |
Synonyms |
1,1-Biphenyl-3,3,4,4-tetracarboxylic acid, ar,ar-bis2-(2-methyl-1-oxo-2-propenyl)oxyethyl ester |
Origin of Product |
United States |
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